molecular formula C9H19NO B3144637 2-Cycloheptylamino-ethanol CAS No. 55611-62-6

2-Cycloheptylamino-ethanol

Cat. No.: B3144637
CAS No.: 55611-62-6
M. Wt: 157.25 g/mol
InChI Key: HXHFHWJLNHBJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptylamino-ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further bonded to a cycloheptylamino group

Biochemical Analysis

Biochemical Properties

2-Cycloheptylamino-ethanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, influencing their activity. These interactions are primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can interact with membrane proteins, potentially altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate gene expression by affecting transcription factors and epigenetic markers. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been observed to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These toxic effects are likely due to the compound’s interactions with critical enzymes and receptors involved in detoxification and metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 and alcohol dehydrogenase play crucial roles in its metabolism. The compound can also affect metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific carrier proteins. The compound tends to accumulate in lipid-rich tissues, such as the liver and brain, where it can exert its biochemical effects. Additionally, this compound can interact with transporters involved in cellular uptake and efflux, influencing its intracellular concentration .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments. In the mitochondria, this compound can affect mitochondrial function and energy production, while in the endoplasmic reticulum, it can influence protein folding and secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylamino-ethanol can be achieved through several methods. One common approach involves the reaction of cycloheptylamine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as distillation and purification to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylamino-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Cycloheptylamino-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylamino)ethanol: This compound is structurally similar but features a cyclohexyl group instead of a cycloheptyl group.

    Ethanolamine: A simpler compound with a similar functional group but lacking the cycloheptyl or cyclohexyl group.

Uniqueness

2-Cycloheptylamino-ethanol is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(cycloheptylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c11-8-7-10-9-5-3-1-2-4-6-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHFHWJLNHBJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480966
Record name 2-CYCLOHEPTYLAMINO-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55611-62-6
Record name 2-CYCLOHEPTYLAMINO-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydroxyethylamine was reacted with cycloheptyl bromide according to Method B2a to give N-cycloheptyl-N-(2-hydroxyethyl)amine. The alcohol was reacted with SOCl2 according to Method B7c to give N-cycloheptyl-N-(2-chloroethyl)ammonium chloride. The chloroethylamine was reacted with 2-methyl-4-nitrophenyl isothiocyanate to give 2-(2-methyl-4-nitrophenylimino)-3-cycloheptyl-1,3-thiazolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Cycloheptylamino-ethanol
Reactant of Route 2
Reactant of Route 2
2-Cycloheptylamino-ethanol
Reactant of Route 3
Reactant of Route 3
2-Cycloheptylamino-ethanol
Reactant of Route 4
Reactant of Route 4
2-Cycloheptylamino-ethanol
Reactant of Route 5
Reactant of Route 5
2-Cycloheptylamino-ethanol
Reactant of Route 6
Reactant of Route 6
2-Cycloheptylamino-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.